molecular formula C10H16Cl3N3 B1469398 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 252578-47-5

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1469398
M. Wt: 284.6 g/mol
InChI Key: OGSDFCCXSUIRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride, also known as 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride, is a chemical compound with the CAS Number: 1197941-02-8 . It has a molecular weight of 284.62 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

This research involves microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, indicating potential antibacterial applications. The synthesis involves condensation and cyclization reactions, yielding compounds that have been evaluated for antibacterial activity. This showcases a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Piperidine Derivatives for Potential Catalytic Applications

This study presents a synthesis route for chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives. These compounds, obtained from 2-amino-4-piperidinyl pyridine, show potential as stereoselective catalysts, indicating their utility in chemical synthesis and potential industrial applications (Tian et al., 2012).

Synthesis of Heterocyclic Compounds

This research outlines the synthesis of pyrano and pyrimido derivatives containing piperidine structures, suggesting their use in chemical synthesis and potential pharmaceutical applications. The study details the conversion of specific compounds into various derivatives, expanding the utility of piperidine in synthesizing heterocyclic compounds (Paronikyan et al., 2016).

Development of Deoxycytidine Kinase Inhibitors

The study describes a practical synthesis of a piperidin-4-yl derivative, a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This research is significant for therapeutic applications, particularly in designing new drugs targeting specific kinases involved in cellular functions (Zhang et al., 2009).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14;;/h1-2,7,9H,3-6,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSDFCCXSUIRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride

Synthesis routes and methods

Procedure details

A solution of tert-butyl (1-(5-chloropyridin-2-yl)piperidin-4-yl)carbamate (1.15 g, 3.70 mmol) in HCl in Dioxane (4M, 5 mL) and THF (5 mL) was stirred at rt for 6.5 h. 4M HCl in Dioxane (2 mL) was added and the reaction mixture stirred for another 20 h. The reaction mixture was filtered, the residue was washed with EtOAc and dried to give the title compound (1.06 g, 100%) as a solid. 1H NMR (500 MHz, CD3OD): 8.10 (s, 1H), 8.06 (d, 1H), 7.52 (d, 1H), 4.36 (d, 2H), 3.62-3.54 (m, 1H), 3.42 (dt, 2H), 2.18 (d, 2H), 1.82 (dq, 2H); 13C NMR (CD3OD): 151.4, 144.4, 134.6, 120.0, 114.7, 45.2, 29.1; Mass Spectrum: M+H 212.
Name
tert-butyl (1-(5-chloropyridin-2-yl)piperidin-4-yl)carbamate
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 6
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.